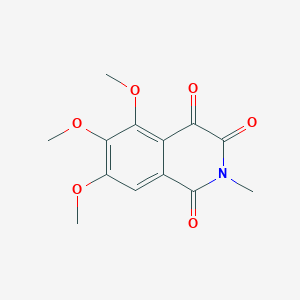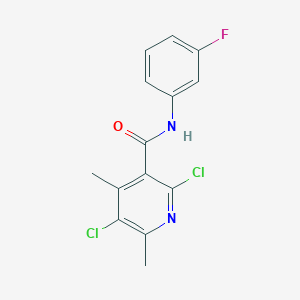
5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione
描述
5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione, also known as TMIQ, is a chemical compound that has been found to have potential applications in scientific research. TMIQ is a derivative of isoquinoline, which is a class of organic compounds that have been studied extensively due to their diverse biological activities. In
作用机制
The mechanism of action of 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione involves its ability to bind to the catalytic domain of PARP and inhibit its activity. This leads to the accumulation of DNA damage in cancer cells, which can sensitize them to chemotherapy and radiation therapy. Additionally, 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been found to induce cell death in cancer cells by activating the caspase cascade, which is a series of enzymatic reactions that lead to programmed cell death.
Biochemical and Physiological Effects
5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been found to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione can inhibit the activity of PARP in a dose-dependent manner, leading to the accumulation of DNA damage. Additionally, 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been found to induce cell death in cancer cells by activating the caspase cascade. In vivo studies have shown that 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione can sensitize cancer cells to chemotherapy and radiation therapy, leading to increased tumor cell death.
实验室实验的优点和局限性
One advantage of using 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione in lab experiments is its ability to inhibit the activity of PARP in a dose-dependent manner. This allows researchers to study the effects of PARP inhibition on DNA repair and cell death in vitro and in vivo. Additionally, 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been found to sensitize cancer cells to chemotherapy and radiation therapy, which can be useful in studying the efficacy of these treatments. However, one limitation of using 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione in lab experiments is its potential toxicity, as it has been found to induce cell death in normal cells as well as cancer cells.
未来方向
There are several future directions for research on 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione. One area of research could focus on developing 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione analogs that are less toxic and more selective for PARP inhibition. Additionally, further studies could investigate the effects of 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione on other enzymes involved in DNA repair and cell death. Finally, clinical trials could be conducted to investigate the potential therapeutic applications of 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione in cancer treatment.
科学研究应用
5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been found to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, 5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is an enzyme that plays a key role in DNA repair. Inhibition of PARP has been found to have potential therapeutic applications in cancer treatment, as it can sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
5,6,7-trimethoxy-2-methylisoquinoline-1,3,4-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-14-12(16)6-5-7(18-2)10(19-3)11(20-4)8(6)9(15)13(14)17/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWFUPNHCSMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC(=C(C(=C2C(=O)C1=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-trimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3508749.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B3508761.png)
![N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide](/img/structure/B3508767.png)
![4-chloro-N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B3508774.png)


![2-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B3508816.png)
![N-{[4-allyl-5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzamide](/img/structure/B3508823.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide](/img/structure/B3508825.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3508832.png)
![N-{2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B3508836.png)
![N-(2,5-dichlorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3508838.png)
![{4-[(3,4-dimethylphenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B3508841.png)
![N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B3508842.png)